

Comparing the efficacy of YM-201636 and apilimod as PIKfyve inhibitors.

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A Comparative Analysis of YM-201636 and Apilimod as PIKfyve Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of PIKfyve kinase: YM-201636 and apilimod. PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), which are key regulators of endolysosomal trafficking, autophagy, and other fundamental cellular processes.[1][2] Understanding the distinct characteristics of these inhibitors is paramount for their effective application in research and therapeutic development.

Mechanism of Action

Both YM-201636 and apilimod function by directly inhibiting the kinase activity of PIKfyve.[1] They compete with ATP in the enzyme's binding pocket, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PI(3)P).[3] This inhibition leads to a depletion of cellular PtdIns(3,5)P2 and PtdIns5P levels, resulting in the characteristic cellular phenotype of enlarged endosomes and lysosomes.[1][3]

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy parameters for YM-201636 and apilimod, offering a direct comparison of their potency and selectivity.



Parameter	YM-201636	Apilimod	Reference(s)
PIKfyve IC50	~33 nM	~14 nM	[4][5][6]
p110α IC50	~3.3 μM	No significant activity	[4][7]
Cellular Effects	Inhibits insulin- activated glucose uptake (IC50 = 54 nM)	Potent inhibitor of IL- 12/IL-23 production (IC50 ~1-2 nM)	[5][6][8][9]

Apilimod demonstrates a higher potency for PIKfyve in in vitro kinase assays with an IC50 of approximately 14 nM, compared to YM-201636's IC50 of about 33 nM.[4][5][6] A significant difference lies in their selectivity. While apilimod is highly selective for PIKfyve, YM-201636 exhibits some off-target activity, notably inhibiting the p110 α subunit of PI3K at higher concentrations (IC50 of ~3.3 μ M).[4][7] This difference in selectivity is a critical consideration for interpreting experimental results.

Experimental Protocols

In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant active PIKfyve enzyme
- PI(3)P:PS substrate
- Lipid Kinase Buffer (5x)
- DTT (Dithiothreitol)
- ATP solution (10 mM)
- YM-201636 and/or Apilimod



- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

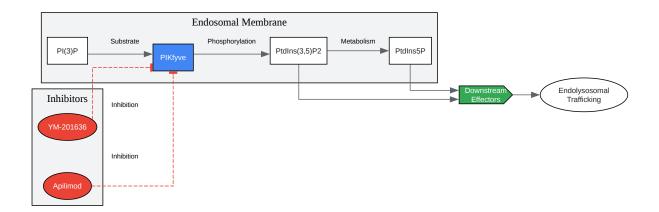
- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare 1x Lipid Kinase Buffer by diluting the 5x stock with ultrapure water and adding fresh DTT to a final concentration of 0.05 mM.
 - Prepare serial dilutions of the inhibitors (YM-201636, apilimod) in 1x Lipid Kinase Buffer.
 Include a vehicle control (e.g., DMSO).
 - Prepare the ATP assay solution by diluting the 10 mM ATP stock to the desired final concentration (e.g., 250 μM) in 1x Lipid Kinase Buffer.
 - Dilute the active PIKfyve enzyme in 1x Lipid Kinase Buffer to the desired concentration.
- Kinase Reaction:
 - In a pre-cooled 96-well plate, add the following to each well for an initial volume of 20 μL:
 - 10 μL of diluted active PIKfyve enzyme
 - 5 μL of PI(3)P:PS substrate (sonicate briefly before use)
 - 5 μL of the inhibitor solution (or vehicle)
 - For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.
 - Mix the plate gently for 2 minutes.
 - Initiate the kinase reaction by adding 5 μ L of the ATP Assay Solution to each well, bringing the final volume to 25 μ L.



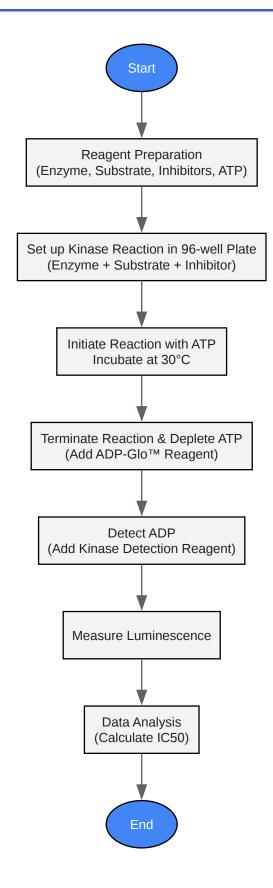
- Shake the plate for 2 minutes and incubate at 30°C for 40-60 minutes.
- ADP Detection:
 - After the incubation, add 25 µL of ADP-Glo[™] Reagent to each well to terminate the reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (blank control) from all other readings.
 - Plot the luminescence (representing kinase activity) against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Pathway and Experimental Design









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References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. content.protocols.io [content.protocols.io]
- 5. LML531Hu | Multiplex Assay Kit for Phosphoinositide Kinase, FYVE Finger Containing (PIKFYVE) ,etc. by FLIA (Flow Luminescence Immunoassay) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd.) [uscnk.com]
- 6. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. ulab360.com [ulab360.com]
- 9. medchemexpress.com [medchemexpress.com]
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